HPLC Retention Time vs. Homologue Internal Standard
A validated reversed‑phase high‑performance liquid chromatography (RP‑HPLC) method for quantifying 2‑n‑octadecylindole‑5‑carboxylic acid in human plasma has been established, using a structurally related homologue as the internal standard. Under the specified isocratic conditions (ODS2 analytical column, acetonitrile‑water‑isopropyl alcohol‑formic acid mobile phase, 1.5 mL/min flow rate, ambient temperature, UV detection at 276 nm), the target compound elutes with a retention time of 16 min, while the homologue internal standard elutes at 21 min [1].
ISTD Homologue: 21 min
| Evidence Dimension | HPLC Retention Time |
|---|---|
| Target Compound Data | 16 minutes |
| Comparator Or Baseline | Homologue internal standard: 21 minutes |
| Quantified Difference | 5 minutes (target elutes earlier, consistent with structural differences) |
| Conditions | ODS2 column (5 μm particle size), isocratic mobile phase of acetonitrile-water-isopropyl alcohol-formic acid (75:275:150:2.5, v/v), flow rate 1.5 mL/min, ambient temperature, UV detection at 276 nm |
Why This Matters
This established chromatographic method and its retention time data provide a validated analytical fingerprint for confirming identity and purity during procurement, ensuring consistency across batches and enabling reliable quantification in biological matrices—a critical requirement for preclinical or clinical studies.
- [1] Jones GD, et al. Determination of 2-n-octadecylindole-5-carboxylic acid in human plasma by high-performance liquid chromatography. J Chromatogr. 1989 Dec 29;497:121-30. PMID: 2625449. View Source
